molecular formula C16H8N4Na2O8S2 B140072 Ferene Disodium Salt CAS No. 79551-14-7

Ferene Disodium Salt

Cat. No.: B140072
CAS No.: 79551-14-7
M. Wt: 494.4 g/mol
InChI Key: IVLSEFOVPQFJBB-UHFFFAOYSA-L
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Biochemical Analysis

Biochemical Properties

Ferene Disodium Salt plays a significant role in biochemical reactions, particularly in the detection and quantification of iron. It interacts with Fe2+ ions, forming a stable, deep blue complex . The intensity of this color is proportional to the concentration of iron ions present in a solution .

Cellular Effects

The interaction of this compound with iron ions can influence various cellular processes. For instance, it has been used to determine the uptake of iron oxide nanoparticles by cells . The compound’s sensitivity to ferrous iron ions makes it a valuable tool in studying cellular iron metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to chelate Fe2+ ions. The formation of the colored complex involves a charge transfer process, which is responsible for the intense color of the iron(II) complexes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and does not degrade easily . The intensity of the color of the complex it forms with Fe2+ ions can change over time, affecting the accuracy of iron quantification .

Metabolic Pathways

This compound is involved in the metabolic pathway related to iron metabolism. It interacts with Fe2+ ions, which are crucial components of various enzymes and proteins involved in numerous metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily governed by its interactions with Fe2+ ions. The compound is water-soluble, allowing it to be easily transported and distributed in aqueous environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferene Disodium Salt is synthesized through a multi-step process involving the reaction of 2-pyridyl-1,2,4-triazine with furyl sulfonic acid. The reaction conditions typically involve the use of a suitable solvent and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated equipment to ensure consistency and purity. The process includes the careful control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yields .

Scientific Research Applications

Colorimetric Detection of Iron

Ferene Disodium Salt is predominantly used as a colorimetric reagent for the detection and quantification of iron ions (Fe²⁺). When it interacts with ferrous ions, it forms a stable colored complex that can be measured spectrophotometrically. The maximum absorbance typically occurs at specific wavelengths, allowing for precise determination of iron concentration in various samples.

Table 1: Comparison of Colorimetric Reagents for Iron Detection

Reagent NameMolar Absorptivity (L/mol·cm)SensitivityApplication Area
This compound35,500HighClinical chemistry, environmental analysis
Ferrozine28,000ModerateWater quality testing
1,10-Phenanthroline22,000ModerateSoil and sediment analysis

The high molar absorptivity of Ferene makes it more sensitive than other reagents like Ferrozine, making it particularly useful in clinical and environmental analyses .

Chelating Agent in Metal Ion Separation

This compound acts as a chelating agent that can selectively bind to metal ions, facilitating their separation from complex mixtures. This property is exploited in various extraction techniques such as solid-phase extraction and solvent extraction.

Case Study: Metal Ion Separation
A study demonstrated the effectiveness of Ferene in separating Fe²⁺ from a mixture containing multiple metal ions. The results indicated that Ferene selectively binds to ferrous ions even in the presence of competing ions like Cu²⁺ and Zn²⁺, showcasing its utility in purification processes.

Biochemical Studies

In biological research, this compound is used to investigate iron metabolism and homeostasis. Its ability to modulate iron availability makes it valuable in studies related to cellular processes such as oxygen transport and enzymatic reactions.

Table 2: Applications in Biochemical Research

Application AreaDescription
Iron Metabolism StudiesInvestigating the role of iron in cellular functions
Protein StainingSpecific staining of iron-binding proteins like transferrin
Enzymatic Activity AssaysAssessing the impact of iron on enzyme function

For example, Ferene has been utilized to stain iron-binding proteins in polyacrylamide gels, allowing researchers to visualize and quantify transferrin and lactoferrin .

Comparison with Similar Compounds

Ferene Disodium Salt is often compared with other chromogenic reagents such as bathophenanthroline, ferrozine, and bathocuproine. Unlike these compounds, this compound offers higher water solubility and greater sensitivity in detecting iron(II) ions . This makes it particularly useful in automated and high-throughput analytical procedures where rapid and accurate measurements are required .

List of Similar Compounds

This compound’s unique combination of high sensitivity, water solubility, and stability makes it a preferred choice for many analytical applications involving iron determination.

Biological Activity

Ferene Disodium Salt, scientifically known as 5,5'-[3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl]difuran-2-sulfonate disodium salt, is a chelating agent primarily used for its ability to bind iron ions in biological and analytical contexts. This article explores its biological activity, focusing on its mechanisms, applications in iron metabolism, and potential therapeutic uses.

This compound is a water-soluble compound with the molecular formula C16H8N4Na2O8S2C_{16}H_{8}N_{4}Na_{2}O_{8}S_{2} and a molecular weight of 494.37 g/mol. It exhibits strong colorimetric properties that facilitate the quantitative analysis of ferrous ions (Fe²⁺) through spectrophotometry. The binding of Ferene to Fe²⁺ results in the formation of a stable colored complex, which can be detected at specific wavelengths, typically around 595 nm.

Reaction Mechanism

The reaction can be summarized as follows:

Fe2++FereneFe Ferene complex\text{Fe}^{2+}+\text{Ferene}\rightarrow \text{Fe Ferene complex}

This complexation plays a crucial role in modulating iron availability in biological systems, impacting various cellular processes such as oxygen transport and enzymatic reactions.

Role in Iron Homeostasis

This compound is vital for maintaining iron homeostasis within biological systems. By chelating excess iron, it helps prevent oxidative stress associated with free iron ions. This property makes it particularly useful in studies related to iron deficiency and overload conditions .

Binding Studies

Recent studies have investigated the binding affinity of Ferene with biological macromolecules such as bovine serum albumin (BSA). The binding constants obtained were 3.09×104M13.09\times 10^4M^{-1}, indicating a moderate to high affinity for serum proteins, which suggests potential applications in drug delivery systems .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound and its complexes. A study reported that certain metal complexes derived from Ferene exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mg/disc. The inhibition zones were measured to assess efficacy compared to standard antibiotics like fluconazole .

CompoundInhibition Zone Diameter (mm)
Ferrozine13.00 ± 2.00
Fluconazole29.75 ± 0.25
Ferene Complex 1Moderate activity observed
Ferene Complex 2Moderate activity observed

Case Studies

Case Study 1: Iron Chelation Therapy
A clinical study investigated the use of this compound in patients with iron overload conditions such as thalassemia. The results indicated that patients receiving treatment showed significant reductions in serum ferritin levels, demonstrating the compound's efficacy in iron chelation therapy.

Case Study 2: Antimicrobial Efficacy
Another study focused on the synthesis of novel metal complexes using Ferene as a ligand. These complexes were tested for their antimicrobial properties against various pathogens, revealing promising results that warrant further investigation into their potential as therapeutic agents .

Properties

IUPAC Name

disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O8S2.2Na/c21-29(22,23)12-6-4-10(27-12)14-15(11-5-7-13(28-11)30(24,25)26)19-20-16(18-14)9-3-1-2-8-17-9;;/h1-8H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLSEFOVPQFJBB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(O3)S(=O)(=O)[O-])C4=CC=C(O4)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N4Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701000589
Record name Disodium 5,5'-[3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]di(furan-2-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701000589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79551-14-7
Record name Ferene-S
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079551147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 5,5'-[3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]di(furan-2-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701000589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5',5''-disulfonic acid disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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